3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride
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Overview
Description
3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a propan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride typically involves the reaction of 1-(propan-2-yl)azetidin-3-amine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine as a base and 3,3-dimethylacryloyl chloride as a reactant . The reaction is carried out under Staudinger reaction conditions, which involve the use of triethylamine as a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . By binding to the colchicine-binding site on tubulin, the compound disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-1-yl)propan-1-amine: This compound has a similar azetidine ring structure but differs in the substituents attached to the ring.
1-(propan-2-yl)azetidin-3-amine: Another similar compound with variations in the position and type of substituents on the azetidine ring.
Uniqueness
3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential antiproliferative effects make it a valuable compound in medicinal chemistry and cancer research .
Properties
CAS No. |
2648942-12-3 |
---|---|
Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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